molecular formula C8H16N2O2 B13722258 1-(2-Methoxyethyl)-4,4-dimethylimidazolidin-2-one

1-(2-Methoxyethyl)-4,4-dimethylimidazolidin-2-one

Cat. No.: B13722258
M. Wt: 172.22 g/mol
InChI Key: DMONSEOCEWLPFG-UHFFFAOYSA-N
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Description

1-(2-Methoxyethyl)-4,4-dimethylimidazolidin-2-one is a substituted imidazolidinone derivative characterized by a five-membered heterocyclic ring containing two nitrogen atoms. Key structural features include a 2-methoxyethyl group at the N1 position and two methyl groups at the C4 positions.

Properties

Molecular Formula

C8H16N2O2

Molecular Weight

172.22 g/mol

IUPAC Name

1-(2-methoxyethyl)-4,4-dimethylimidazolidin-2-one

InChI

InChI=1S/C8H16N2O2/c1-8(2)6-10(4-5-12-3)7(11)9-8/h4-6H2,1-3H3,(H,9,11)

InChI Key

DMONSEOCEWLPFG-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(C(=O)N1)CCOC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Methoxyethyl)-4,4-dimethylimidazolidin-2-one can be synthesized through several methods. One common approach involves the reaction of 2-methoxyethylamine with 4,4-dimethyl-2-oxazolidinone under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of high-pressure reactors and advanced catalytic systems can further optimize the production process, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methoxyethyl)-4,4-dimethylimidazolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using hydrogenation techniques.

    Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.

    Substitution: Nucleophiles such as sodium hydride or lithium aluminum hydride are used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of imidazolidinone oxides.

    Reduction: Formation of reduced imidazolidinone derivatives.

    Substitution: Formation of substituted imidazolidinone compounds with various functional groups.

Scientific Research Applications

1-(2-Methoxyethyl)-4,4-dimethylimidazolidin-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-(2-Methoxyethyl)-4,4-dimethylimidazolidin-2-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The methoxyethyl group plays a crucial role in modulating the compound’s reactivity and binding affinity. Pathways involved in its mechanism of action include enzyme inhibition and receptor modulation, which can lead to various biological effects.

Comparison with Similar Compounds

Core Modifications

  • 1,3-Dimethylimidazolidin-2-one (CAS 80-73-9) Substituents: Methyl groups at N1 and N3 positions. Key difference: Lacks the 2-methoxyethyl group and 4,4-dimethyl substitution. Similarity score: 0.81 (structural similarity due to shared imidazolidinone core) .
  • 1-(2-Aminoethyl)imidazolidin-2-one (CAS 6281-42-1) Substituents: 2-Aminoethyl group at N1.
  • 1,3-Bis(hydroxymethyl)imidazolidin-2-one (DMEU, CAS 136-84-5) Substituents: Hydroxymethyl groups at N1 and N3.

Substituent Position and Electronic Effects

  • The 4,4-dimethyl groups in the target compound likely reduce ring strain and increase steric hindrance compared to 1,3-dimethyl derivatives. This may influence conformational stability and interaction with biological targets .
  • The 2-methoxyethyl group introduces ether oxygen atoms, enhancing polarity and solubility in polar solvents compared to alkyl-substituted analogs like 1,3-dimethylimidazolidin-2-one .

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Substituents Boiling/Melting Point Solubility
This compound ~184.24 (estimated) 2-Methoxyethyl, 4,4-dimethyl Not reported Likely polar aprotic
1,3-Dimethylimidazolidin-2-one 114.15 N1/N3-methyl 220–222°C (melting) Miscible in water
1-(2-Aminoethyl)imidazolidin-2-one 143.19 N1-(2-aminoethyl) Not reported High water solubility
DMEU (CAS 136-84-5) 146.14 N1/N3-hydroxymethyl ~150°C (decomposes) Highly hydrophilic

Note: Data inferred from structural analogs in –5.

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